![molecular formula C9H7N5O B141120 3-amino-2H-triazino[5,4-b]indol-4-one CAS No. 135086-97-4](/img/structure/B141120.png)
3-amino-2H-triazino[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2H-triazino[5,4-b]indol-4-one is a heterocyclic compound with a triazine ring fused to an indole ring. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
3-amino-2H-triazino[5,4-b]indol-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential as a fluorescent probe for biological imaging.
Mechanism Of Action
The mechanism of action of 3-amino-2H-triazino[5,4-b]indol-4-one is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
Studies have shown that 3-amino-2H-triazino[5,4-b]indol-4-one can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth of various fungi and bacteria. In addition, the compound has been investigated for its potential as a fluorescent probe for biological imaging.
Advantages And Limitations For Lab Experiments
One advantage of 3-amino-2H-triazino[5,4-b]indol-4-one is its potential as a versatile scaffold for the design of new anticancer agents. However, the compound has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
For research on 3-amino-2H-triazino[5,4-b]indol-4-one include the development of new synthetic methods for the compound, the investigation of its potential as a fluorescent probe for biological imaging, and the design of new anticancer agents based on the compound's structure. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields, such as materials science and organic synthesis.
Synthesis Methods
The synthesis of 3-amino-2H-triazino[5,4-b]indol-4-one is a multi-step process that involves the reaction of 2-aminobenzamide with cyanogen bromide to form 2-cyano-N-(2-aminophenyl)acetamide. This intermediate is then reacted with 1,2-diaminobenzene to form the triazine ring. The resulting compound is then cyclized with formic acid to yield 3-amino-2H-triazino[5,4-b]indol-4-one.
properties
CAS RN |
135086-97-4 |
|---|---|
Product Name |
3-amino-2H-triazino[5,4-b]indol-4-one |
Molecular Formula |
C9H7N5O |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-amino-5H-triazino[5,4-b]indol-4-one |
InChI |
InChI=1S/C9H7N5O/c10-14-9(15)8-7(12-13-14)5-3-1-2-4-6(5)11-8/h1-4,11H,10H2 |
InChI Key |
DGBPUSDRECMGFB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(N=N3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N |
synonyms |
3-amino-5H-1,2,3-triazin(5,4b)indol-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



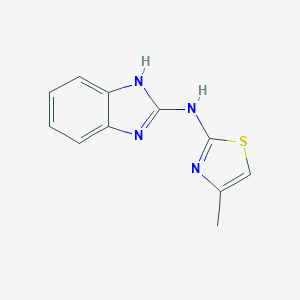

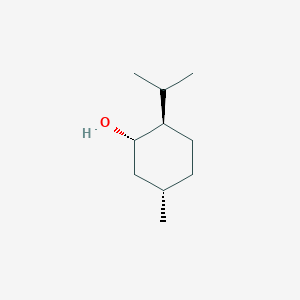
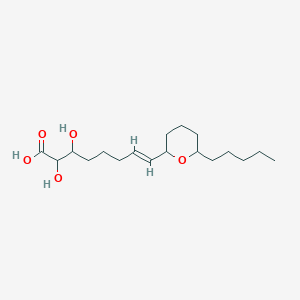
![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)
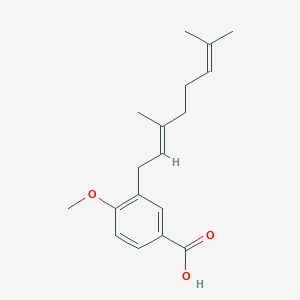
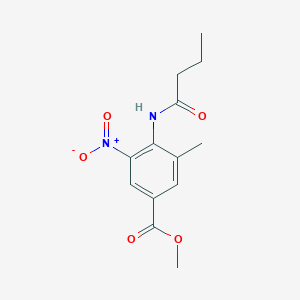
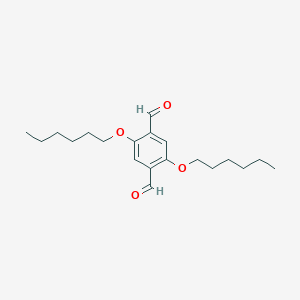
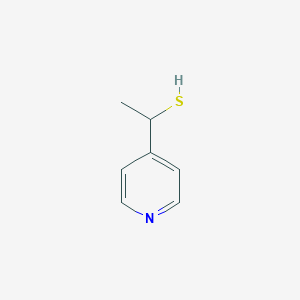
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
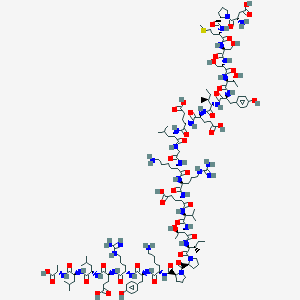
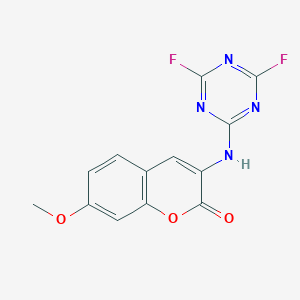
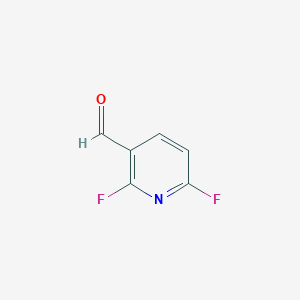
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)